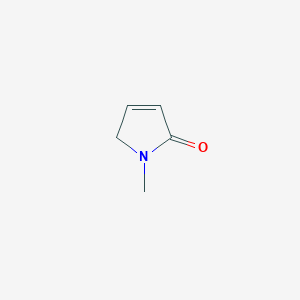

1-Methyl-1H-pyrrol-2(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-6-4-2-3-5(6)7/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGGRTWHRJRQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336725 | |

| Record name | 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13950-21-5 | |

| Record name | 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrrol-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 1-Methyl-1H-pyrrol-2(5H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines key synthetic strategies, providing detailed experimental protocols, quantitative data, and mechanistic insights to aid in the laboratory-scale production of this target molecule.

Introduction

1-Methyl-1H-pyrrol-2(5H)-one, also known as 1-methyl-3-pyrrolin-2-one, is an unsaturated lactam. Its structure, featuring a five-membered ring with a conjugated system, makes it a valuable synthon for the elaboration of more complex molecular architectures. This guide explores the most pertinent and scientifically vetted pathways for its synthesis, with a focus on practicality and reproducibility in a research setting.

Core Synthesis Pathways

Two principal synthetic strategies have been identified for the preparation of 1-Methyl-1H-pyrrol-2(5H)-one:

-

Synthesis from Maleic Anhydride via N-Methylmaleimide: This two-step approach involves the initial formation of N-methylmaleimide from maleic anhydride and methylamine, followed by a selective reduction of one of the carbonyl groups.

-

The Paal-Knorr Synthesis: A classical method for pyrrole synthesis, this pathway can be adapted to produce the desired pyrrolin-2-one from a suitable 1,4-dicarbonyl precursor and methylamine.

This guide will focus on the first pathway, as it is well-documented and offers a clear, reproducible route to the target compound.

Pathway 1: Synthesis from Maleic Anhydride

This pathway is divided into two main experimental procedures: the synthesis of the intermediate, N-methylmaleimide, and its subsequent selective reduction.

Part A: Synthesis of N-Methylmaleimide

The synthesis of N-methylmaleimide is achieved through the reaction of maleic anhydride with methylamine to form the corresponding maleamic acid, which is then cyclized via dehydration.

Reaction Scheme:

Caption: Synthesis of N-Methylmaleimide from Maleic Anhydride.

Experimental Protocol:

A procedure adapted from the synthesis of N-ethylmaleimide can be employed.[1]

-

Reagents and Materials:

-

Maleic anhydride (1.0 eq)

-

Methylamine hydrochloride (1.5 eq)

-

Potassium acetate (1.5 eq)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add maleic anhydride, potassium acetate, and glacial acetic acid.

-

Add methylamine hydrochloride to the mixture.

-

Heat the reaction mixture to reflux (approximately 100-120 °C) and stir for 4-6 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a cold saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield N-methylmaleimide.

-

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | High | [1] |

| Purity | >95% (after purification) | Assumed based on similar procedures |

Part B: Selective Reduction of N-Methylmaleimide

The crucial step in this pathway is the selective reduction of one of the two carbonyl groups of N-methylmaleimide to a methylene group, yielding the desired 1-Methyl-1H-pyrrol-2(5H)-one. This can be achieved using a regioselective reducing agent. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation.[2][3]

Reaction Scheme:

Caption: Selective Reduction of N-Methylmaleimide.

Experimental Protocol:

This protocol is based on the regioselective reduction of maleimide derivatives.[2][3]

-

Reagents and Materials:

-

N-Methylmaleimide (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.0 - 1.5 eq)

-

Methanol or Ethanol

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve N-methylmaleimide in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in portions to the cooled solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure 1-Methyl-1H-pyrrol-2(5H)-one.

-

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | Moderate to Good | [2][3] |

| Purity | >98% (after chromatography) | Assumed based on similar procedures |

Spectroscopic Data for 1-Methyl-1H-pyrrol-2(5H)-one

The structural confirmation of the synthesized 1-Methyl-1H-pyrrol-2(5H)-one is typically performed using a combination of spectroscopic techniques.

| Spectroscopy | Expected Signals |

| ¹H NMR | δ ~ 6.8-7.0 ppm (m, 1H, -CH=), δ ~ 5.8-6.0 ppm (m, 1H, =CH-CO-), δ ~ 3.2-3.4 ppm (t, 2H, -CH₂-), δ ~ 2.9-3.1 ppm (s, 3H, N-CH₃) |

| ¹³C NMR | δ ~ 170-175 ppm (C=O), δ ~ 145-150 ppm (-CH=), δ ~ 125-130 ppm (=CH-CO-), δ ~ 40-45 ppm (-CH₂-), δ ~ 25-30 ppm (N-CH₃) |

| IR (cm⁻¹) | ~1680-1700 (C=O, amide), ~1620-1640 (C=C) |

| MS (m/z) | 97.05 [M]⁺ |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Alternative Pathway: The Paal-Knorr Synthesis

The Paal-Knorr synthesis provides a convergent approach to pyrrole derivatives.[4][5][6][7] For the synthesis of 1-Methyl-1H-pyrrol-2(5H)-one, a 1,4-dicarbonyl compound that can lead to the unsaturated lactam is required. A potential precursor is a derivative of succinaldehyde or a related compound.

Generalized Reaction Scheme:

Caption: Paal-Knorr Synthesis of a Pyrrolin-2-one.

Discussion:

Conclusion

This technical guide has detailed a robust and reproducible two-step synthesis of 1-Methyl-1H-pyrrol-2(5H)-one starting from maleic anhydride. The pathway, involving the formation and subsequent selective reduction of N-methylmaleimide, offers a clear and scalable route for researchers. The provided experimental protocols and expected data will aid in the successful synthesis and characterization of this valuable heterocyclic building block. Further exploration into alternative routes, such as a modified Paal-Knorr synthesis, may provide additional synthetic strategies in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective reduction of maleimide and citraconimide derivatives: general preparation of 5-hydroxy-1,5-dihydropyrrol-2-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. rgmcet.edu.in [rgmcet.edu.in]

Spectroscopic and Synthetic Profile of 1-Methyl-1H-pyrrol-2(5H)-one

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1-Methyl-1H-pyrrol-2(5H)-one (CAS 13950-21-5), a heterocyclic compound of interest to researchers in drug development and organic synthesis. Due to the limited availability of public spectroscopic data, this document outlines the expected spectral characteristics based on its chemical structure and provides generalized experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

Chemical Name: 1-Methyl-1H-pyrrol-2(5H)-one Alternative Name: 1-Methyl-1,5-dihydro-2H-pyrrol-2-one CAS Number: 13950-21-5 Molecular Formula: C₅H₇NO[1] Molecular Weight: 97.12 g/mol [1][2]

Structure:

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.0 - 7.5 | m | 2H | -CH=CH- |

| ~ 3.5 | s | 2H | -CH₂- |

| ~ 2.9 | s | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 170 - 180 | C=O (Lactam) |

| ~ 125 - 140 | -CH=CH- |

| ~ 40 - 50 | -CH₂- |

| ~ 25 - 35 | N-CH₃ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 1680 - 1720 | C=O (Lactam) |

| ~ 1600 - 1650 | C=C Stretch |

| ~ 2850 - 3000 | C-H Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Value | Interpretation |

| 97 | [M]⁺ Molecular Ion |

| 82 | [M - CH₃]⁺ |

| 69 | [M - CO]⁺ |

| 54 | [M - CH₃ - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 1-Methyl-1H-pyrrol-2(5H)-one.

Synthesis of 1-Methyl-1H-pyrrol-2(5H)-one

A potential synthetic route to 1-Methyl-1H-pyrrol-2(5H)-one involves the lactamization of a suitable γ-amino acid precursor. A plausible method is the reductive amination of a γ-keto acid followed by intramolecular cyclization.

Example Protocol:

-

Reductive Amination: To a solution of a suitable γ-keto acid (e.g., levulinic acid) in methanol, add an equimolar amount of methylamine.

-

Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

-

Add a reducing agent, such as sodium borohydride, portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Cyclization: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 4-5.

-

Heat the mixture to reflux for 4-6 hours to promote lactamization.

-

Work-up and Purification: Cool the reaction mixture and neutralize it with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation.

Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified 1-Methyl-1H-pyrrol-2(5H)-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 0-200 ppm and a longer acquisition time or a higher number of scans compared to ¹H NMR.

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 1-Methyl-1H-pyrrol-2(5H)-one.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics and a general synthetic approach for 1-Methyl-1H-pyrrol-2(5H)-one. While experimental data remains scarce in the public domain, the information presented here serves as a valuable resource for researchers and professionals in the fields of drug discovery and chemical synthesis, enabling them to anticipate spectral features and devise appropriate analytical and synthetic strategies.

References

1-Methyl-1H-pyrrol-2(5H)-one IUPAC name and structure

Executive Summary: This document provides a comprehensive technical overview of 1-Methyl-1H-pyrrol-2(5H)-one, a heterocyclic compound of interest in chemical synthesis and potentially in drug discovery. It details the compound's chemical identity, structure, physicochemical properties, and predicted spectroscopic data. Furthermore, this guide outlines a detailed experimental protocol for its synthesis via N-methylation and discusses the broader biological significance of the pyrrolone scaffold. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to support researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

1-Methyl-1H-pyrrol-2(5H)-one is a five-membered lactam (a cyclic amide) and a derivative of pyrrole. The core structure is a pyrrolone ring, which is a five-membered ring containing a nitrogen atom and a ketone group. The nomenclature specifies a methyl group attached to the nitrogen atom (position 1) and indicates the location of the double bond and the carbonyl group within the ring.

IUPAC Name: 1-methyl-1,5-dihydro-2H-pyrrol-2-one.[1]

Synonyms:

-

1-methyl-2H-pyrrol-5-one[2]

-

1-methyl-3-pyrrolin-2-one

-

1,5-dihydro-1-methyl-2H-Pyrrol-2-one[2]

-

N-Methyl-Δ3-pyrrolinone

Chemical Structure:

The structure consists of a 5-membered ring with a double bond between C3 and C4. A carbonyl group is at position C2, and a methyl group is attached to the nitrogen atom at position N1.

Physicochemical Properties

This table summarizes the key physicochemical properties of 1-Methyl-1H-pyrrol-2(5H)-one. The data is compiled from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 13950-21-5 | [1][3][4] |

| Molecular Formula | C₅H₇NO | [3][4] |

| Molecular Weight | 97.12 g/mol | [1][4] |

| Physical Form | Solid, semi-solid, or liquid | [1] |

| Purity | Typically ≥95% | [1][3] |

| InChI Key | VHGGRTWHRJRQKU-UHFFFAOYSA-N | [1][3] |

| SMILES | CN1CC=CC1=O | [2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

Spectroscopic Data (Predicted)

Detailed experimental spectra for this specific compound are not widely published. The following table outlines the predicted spectroscopic characteristics based on its chemical structure, which are essential for its identification and characterization during synthesis and analysis.

| Spectroscopy Type | Predicted Characteristics |

| ¹H NMR | δ (ppm) ≈ 2.9-3.1 (s, 3H, N-CH₃)δ (ppm) ≈ 3.8-4.0 (t, 2H, -CH₂-)δ (ppm) ≈ 6.0-6.2 (m, 1H, =CH-)δ (ppm) ≈ 7.2-7.4 (m, 1H, =CH-) |

| ¹³C NMR | δ (ppm) ≈ 175-178 (C=O)δ (ppm) ≈ 145-150 (=CH-)δ (ppm) ≈ 125-130 (=CH-)δ (ppm) ≈ 50-55 (-CH₂-)δ (ppm) ≈ 25-30 (N-CH₃) |

| Infrared (IR) | ν (cm⁻¹) ≈ 1680-1720 (C=O stretch, strong)ν (cm⁻¹) ≈ 1640-1680 (C=C stretch)ν (cm⁻¹) ≈ 2850-3000 (C-H stretch) |

| Mass Spectrometry (MS) | m/z = 97 [M]⁺Likely fragments: m/z = 69 [M-CO]⁺, m/z = 82 [M-CH₃]⁺ |

Synthesis and Experimental Protocols

Pyrrolone scaffolds are valuable in medicinal chemistry, and various synthetic routes have been developed.[5] The synthesis of 1-Methyl-1H-pyrrol-2(5H)-one can be efficiently achieved through the N-methylation of its parent compound, 1H-pyrrol-2(5H)-one.

Detailed Experimental Protocol:

-

Objective: To synthesize 1-Methyl-1H-pyrrol-2(5H)-one via N-alkylation.

-

Materials:

-

1H-pyrrol-2(5H)-one (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Iodomethane (Methyl Iodide, CH₃I) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of 1H-pyrrol-2(5H)-one (1.0 eq) in anhydrous THF to the suspension.

-

Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature for an additional 30 minutes to ensure complete deprotonation.

-

Cool the mixture back down to 0°C and add iodomethane (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

-

Characterization:

-

Confirm the structure and purity of the isolated product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, comparing the results with the predicted data.

-

Biological Activity and Potential Applications

While specific biological activities for 1-Methyl-1H-pyrrol-2(5H)-one are not extensively documented, the pyrrole and pyrrolone scaffolds are recognized as important pharmacophores in a wide range of biologically active molecules.[6][7]

-

Broad Pharmacological Potential: Pyrrole derivatives are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and anti-cancer properties.[5][8] The pyrrole ring serves as a versatile template for developing lead compounds in drug discovery.[7]

-

Natural Products: The core structure is found in numerous natural products that exhibit potent biological effects, highlighting its significance as a privileged scaffold.

-

Synthetic Building Block: Due to its chemical functionalities, 1-Methyl-1H-pyrrol-2(5H)-one can serve as a valuable building block in the synthesis of more complex molecules and novel chemical entities for pharmaceutical and materials science research. The presence of the lactam, the double bond, and the adjacent methylene group provides multiple sites for further chemical modification.

Conclusion

1-Methyl-1H-pyrrol-2(5H)-one is a well-defined heterocyclic compound with clear synthetic accessibility. While its direct biological applications are still an area for exploration, its structural relation to the broadly active pyrrolone family makes it a compound of interest for medicinal chemistry and synthetic organic chemistry. The data and protocols provided in this guide offer a foundational resource for researchers working with this molecule, enabling its reliable synthesis, characterization, and further investigation in various scientific domains.

References

- 1. 1-Methyl-1H-pyrrol-2(5H)-one | 13950-21-5 [sigmaaldrich.com]

- 2. 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- | C5H7NO | CID 535819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1H-pyrrol-2(5H)-one | CymitQuimica [cymitquimica.com]

- 4. CAS 13950-21-5 | 1-Methyl-1H-pyrrol-2(5H)-one - Synblock [synblock.com]

- 5. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 7. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide: 1-Methyl-1H-pyrrol-2(5H)-one (CAS 13950-21-5)

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Methyl-1H-pyrrol-2(5H)-one (CAS 13950-21-5). It is intended for researchers, scientists, and drug development professionals interested in the characteristics and potential applications of this heterocyclic organic compound. While direct biological activity and detailed experimental data for this specific molecule are not extensively available in the public domain, this guide also explores the known biological activities of the broader pyrrol-2-one chemical class to highlight potential areas of research and application.

Chemical and Physical Properties

1-Methyl-1H-pyrrol-2(5H)-one is a heterocyclic compound featuring a five-membered lactam ring.[1][2] The presence of a carbonyl group and a nitrogen atom within the ring structure contributes to its chemical reactivity and potential for various organic transformations.[2] It is also known by several synonyms, including 1-methyl-2H-pyrrol-5-one and 1-methyl-3-pyrrolin-2-one.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 13950-21-5 | [2] |

| Molecular Formula | C₅H₇NO | [2][3] |

| Molecular Weight | 97.12 g/mol | [4][5] |

| IUPAC Name | 1-methyl-1,5-dihydro-2H-pyrrol-2-one | [6] |

| Physical Form | Solid, semi-solid, or liquid | [6] |

| Boiling Point | 100 °C at 0.15 mmHg | [7] |

| Storage Temperature | 2-8°C, sealed in a dry place | [6] |

| Purity (typical) | >95% | [3] |

| InChI Key | VHGGRTWHRJRQKU-UHFFFAOYSA-N | [3][6] |

Safety and Handling

1-Methyl-1H-pyrrol-2(5H)-one is classified with the GHS07 pictogram, indicating that it can be harmful.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Biological Activity and Potential Applications

The broader class of pyrrol-2-one derivatives has been investigated for a range of therapeutic applications, including:

-

Anticancer Activity: Derivatives of 5-hydroxy-1H-pyrrol-2-(5H)-one have been shown to possess strong anti-proliferative activity in multiple cancer cell lines.[8][9] Mechanistic studies on some of these derivatives indicate they can induce S-phase cell cycle arrest and apoptosis, with some effects being partially dependent on the p53 tumor suppressor protein.[8][9]

-

Antibacterial and Antifungal Properties: The pyrrol-2-one nucleus is present in various compounds that exhibit antimicrobial activity.[10][11] Studies on substituted pyrrole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[10]

-

Enzyme Inhibition: The pyrrole structural motif is found in inhibitors of several key enzymes. For instance, derivatives of 1H-pyrrole-2,5-dione have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[12] The broader pyrrole class has also been explored for the inhibition of enoyl-ACP reductase and dihydrofolate reductase (DHFR).[13]

-

Anxiolytic Activity: Certain substituted 1H-pyrrole-2,5-diones have been evaluated for their potential as anxiolytic agents.[14]

The diverse biological activities of pyrrol-2-one derivatives underscore the importance of this chemical scaffold in medicinal chemistry. 1-Methyl-1H-pyrrol-2(5H)-one represents a simple, foundational structure within this class, making it an ideal candidate for further derivatization and biological screening.

Experimental Protocols and Methodologies

While specific experimental protocols for 1-Methyl-1H-pyrrol-2(5H)-one are not available, the following sections describe general methodologies commonly used to evaluate the biological activities of pyrrol-2-one derivatives. These can serve as a starting point for designing experiments with the target compound.

General Workflow for In Vitro Biological Screening

The initial assessment of a novel compound typically involves a series of in vitro assays to determine its biological activity and cytotoxicity.

References

- 1. chemscene.com [chemscene.com]

- 2. CAS 13950-21-5: 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- [cymitquimica.com]

- 3. 1-Methyl-1H-pyrrol-2(5H)-one | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. CAS 13950-21-5 | 1-Methyl-1H-pyrrol-2(5H)-one - Synblock [synblock.com]

- 6. 1-Methyl-1H-pyrrol-2(5H)-one | 13950-21-5 [sigmaaldrich.com]

- 7. 1-Methyl-1H-pyrrol-2(5H)-one [myskinrecipes.com]

- 8. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents [jscimedcentral.com]

An In-depth Technical Guide to the Reactivity of the Lactam Ring in 1-Methyl-1H-pyrrol-2(5H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-1H-pyrrol-2(5H)-one, a derivative of the γ-lactam family, is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a five-membered ring containing an amide bond (lactam), an endocyclic double bond, and a methyl-substituted nitrogen, presents a unique combination of reactive sites. The reactivity of the lactam ring is governed by the interplay between the electrophilic carbonyl carbon, the nucleophilic nitrogen (though substituted), the acidic α-protons, and the conjugated double bond. This guide provides a comprehensive overview of the chemical reactivity of 1-Methyl-1H-pyrrol-2(5H)-one, with a focus on transformations of the lactam ring. It includes detailed experimental protocols, quantitative data, and logical diagrams to facilitate its application in research and development.

Physicochemical and Structural Properties

1-Methyl-1H-pyrrol-2(5H)-one is a derivative of 2-pyrrolidone, also known as γ-butyrolactam. The introduction of a methyl group on the nitrogen and an unsaturated bond in the ring modifies its chemical properties.

| Property | Data | Reference |

| Molecular Formula | C₅H₇NO | [1][2] |

| Molecular Weight | 97.12 g/mol | [1][2] |

| CAS Number | 13950-21-5 | [2] |

| IUPAC Name | 1-methyl-1,5-dihydro-2H-pyrrol-2-one | |

| Physical Form | Solid, semi-solid, or liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [3] |

Core Reactivity of the Lactam Ring

The chemical behavior of 1-Methyl-1H-pyrrol-2(5H)-one is dictated by several reactive centers within its structure. The lactam functionality, characterized by amide resonance, influences the reactivity of the carbonyl group and the adjacent atoms.

Figure 1: Key reactive sites of 1-Methyl-1H-pyrrol-2(5H)-one.

Reactions at the Carbonyl Group (C2)

The carbonyl group of the lactam is an electrophilic center, susceptible to attack by nucleophiles. However, due to amide resonance, it is less reactive than a typical ketone.[4] Reactions often require strong nucleophiles or activation of the carbonyl.

Reduction: The carbonyl can be reduced to a hydroxyl group or completely to a methylene group using appropriate reducing agents. Lithium borohydride (LiBH₄) is effective for the reduction of γ-lactams to the corresponding pyrrolidines.[4]

Reactions at the α-Carbon (C5)

The methylene protons at the C5 position, adjacent to the carbonyl group, are acidic. They can be deprotonated by a strong base to form a nucleophilic enolate. This enolate is a key intermediate that can react with a variety of electrophiles, enabling C-C bond formation at the α-position.[4] While direct experimental data for 1-Methyl-1H-pyrrol-2(5H)-one is limited, studies on its saturated analog, N-methyl-2-pyrrolidone (NMP), demonstrate this reactivity. For instance, NMP reacts with aldehydes in the presence of a nickel catalyst to form α-arylidene and γ-hydroxy substituted products.[5]

Reactions involving the Endocyclic Double Bond (C3-C4)

The α,β-unsaturated nature of the lactam ring makes the C3 position an electrophilic site for nucleophilic conjugate addition (Michael addition).[4] This allows for the introduction of a wide range of functional groups at the β-position relative to the carbonyl.

Experimental Protocols

The following sections provide detailed methodologies for key reactions, adapted from literature on similar γ-lactam structures.

Protocol: Reduction of a γ-Lactam with LiBH₄

This protocol describes the general procedure for the reduction of a 2-pyrrolidinone derivative to the corresponding pyrrolidine.[4]

Materials:

-

Substituted 2-pyrrolidinone (0.656 mmol)

-

Lithium borohydride (LiBH₄, 0.656 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

20% aqueous solution of acetic acid

-

Saturated aqueous solution of Na₂CO₃

-

Ethyl acetate

-

Brine

-

Na₂SO₄

Procedure:

-

Suspend LiBH₄ (0.656 mmol) in dry THF (0.5 mL) in a two-necked flask under an argon atmosphere at room temperature.[4]

-

Add a solution of the 2-pyrrolidinone (0.656 mmol) in dry THF (1.5 mL) dropwise to the suspension.[4]

-

Stir the reaction mixture for 10 hours at room temperature.[4]

-

Cool the reaction to 0 °C and carefully quench by the dropwise addition of a 20% aqueous solution of acetic acid until gas evolution ceases.[4]

-

Neutralize the excess acetic acid with a small quantity of saturated Na₂CO₃ solution.[4]

-

Evaporate the organic solvent under reduced pressure.[4]

-

Dissolve the residue in ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.[4]

-

Purify the product by column chromatography.[4]

Figure 2: Experimental workflow for the reduction of a γ-lactam.

Protocol: Nickel-Catalyzed Reaction of NMP with Aldehydes

This protocol details a method for synthesizing α-arylidene and γ-hydroxy-substituted N-methyl-2-pyrrolidones, highlighting the reactivity of the α-carbon.[5] This reaction is performed on the saturated analog, N-methyl-2-pyrrolidone (NMP), but provides a valuable model for potential C-H functionalization reactions.

Materials:

-

N-methyl-2-pyrrolidone (NMP, reactant and solvent)

-

Aldehyde (1.0 mmol)

-

Ni(glyme)Cl₂ (0.05 mmol)

-

Tetrabutylammonium iodide (TBAI, 0.1 mmol)

-

tert-Butyl hydroperoxide (TBHP, 3.0 mmol)

Procedure:

-

Combine the aldehyde (1.0 mmol), Ni(glyme)Cl₂ (0.05 mmol), and TBAI (0.1 mmol) in a reaction vessel.[5]

-

Add NMP (15.0 mmol) to the mixture.[5]

-

Add TBHP (3.0 mmol) to the reaction mixture.[5]

-

Heat the reaction at 120 °C for 24 hours.[5]

-

Upon completion, cool the reaction and purify the product using appropriate chromatographic techniques.

Quantitative Data Summary

The following table summarizes yield data for the nickel-catalyzed reaction between N-methyl-2-pyrrolidone (NMP) and various aldehydes, demonstrating the feasibility of functionalization at the α-carbon.[5]

| Entry | Aldehyde Substrate | Yield (%) |

| 1 | Benzaldehyde | 80 |

| 2 | 4-Methylbenzaldehyde | 76 |

| 3 | 4-Methoxybenzaldehyde | 72 |

| 4 | 4-Chlorobenzaldehyde | 85 |

| 5 | 2-Naphthaldehyde | 68 |

| 6 | Cinnamaldehyde | 55 |

Data sourced from a study on N-methyl-2-pyrrolidone (the saturated analog).[5]

Mechanistic Pathways

The reactivity at the α-carbon (C5) proceeds through the formation of a key enolate intermediate.

Figure 3: Logical pathway for electrophilic substitution at the α-carbon.

Conclusion

1-Methyl-1H-pyrrol-2(5H)-one possesses a versatile lactam ring with multiple, distinct reactive sites. The electrophilic carbonyl carbon, the acidic α-protons, and the conjugated double bond provide diverse opportunities for chemical modification. Understanding these reaction pathways, including reduction, enolate formation, and conjugate addition, is crucial for leveraging this scaffold in the synthesis of novel chemical entities for pharmaceutical and materials science applications. While direct studies on this specific molecule are not abundant, its reactivity can be reliably inferred from the well-established chemistry of γ-lactams and its saturated analog, N-methyl-2-pyrrolidone.

References

1-Methyl-1H-pyrrol-2(5H)-one molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-Methyl-1H-pyrrol-2(5H)-one. The information is curated for professionals in research and development, with a focus on structured data presentation and methodological insights.

Core Molecular Data

1-Methyl-1H-pyrrol-2(5H)-one is a heterocyclic organic compound. Its fundamental molecular attributes are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NO | [1][2] |

| Molecular Weight | 97.12 g/mol | [2] |

| CAS Number | 13950-21-5 | [1][2] |

| IUPAC Name | 1-methyl-1,5-dihydro-2H-pyrrol-2-one | |

| Canonical SMILES | CN1CC=CC1=O | |

| InChI Key | VHGGRTWHRJRQKU-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Liquid (at 2-8°C) | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Sealed in a dry environment at 2-8°C |

Synthesis Protocols

A plausible synthetic route could involve the cyclization of an appropriate N-methylated amino acid derivative or a related open-chain precursor. Below is a generalized experimental workflow that illustrates the key steps in synthesizing N-substituted pyrrolinones.

Spectroscopic Data

Detailed spectroscopic data for 1-Methyl-1H-pyrrol-2(5H)-one is not extensively published. However, characteristic spectral features can be inferred from related structures. For the closely related aromatic compound, 1-methylpyrrole, the proton NMR (¹H NMR) spectrum shows distinct signals for the methyl protons and the protons on the pyrrole ring. It is expected that 1-Methyl-1H-pyrrol-2(5H)-one would exhibit signals corresponding to the N-methyl group, the two methylene protons, and the two vinyl protons of the pyrrolinone ring. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight.

Biological Activity and Potential Applications

There is limited direct research on the biological activity of 1-Methyl-1H-pyrrol-2(5H)-one. However, the pyrrole and pyrrolinone scaffolds are present in numerous biologically active natural products and synthetic compounds, suggesting potential areas for investigation.

-

Anti-inflammatory Properties: Derivatives of 1H-pyrrole-2,5-dione have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This suggests that related pyrrolinone structures could be explored for anti-inflammatory activity.

-

Antifungal and Antibacterial Activity: Various N-substituted pyrrole derivatives have demonstrated significant antifungal and antibacterial properties. For instance, some 1-methyl-2,5-diaryl-1H-pyrroles have shown potent activity against Candida species.[3] The pyrrole ring is a key component in compounds being developed as new potential antibacterial drugs.

-

Anticancer Research: The pyrrole scaffold is a constituent of several compounds with reported anti-tumor properties against various human cancer cell lines.

It is important to note that these activities are reported for structurally related compounds, and further research is necessary to determine if 1-Methyl-1H-pyrrol-2(5H)-one exhibits similar biological effects. The logical relationship for exploring the potential bioactivity of this compound is outlined in the following diagram.

Conclusion

1-Methyl-1H-pyrrol-2(5H)-one is a simple heterocyclic compound whose full biological potential remains to be elucidated. The prevalence of the pyrrole and pyrrolinone cores in pharmacologically active molecules suggests that this compound could serve as a valuable building block or a candidate for biological screening in various therapeutic areas, particularly in the development of novel anti-inflammatory, antimicrobial, and anticancer agents. Further research into its synthesis, characterization, and biological evaluation is warranted.

References

An In-depth Technical Guide to the Solubility of 1-Methyl-1H-pyrrol-2(5H)-one in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-1H-pyrrol-2(5H)-one, a compound widely known in industrial and academic settings as N-Methyl-2-pyrrolidone (NMP). Esteemed for its properties as a polar aprotic solvent, NMP's interaction with various organic solvents is a critical parameter in its application across diverse fields, including petrochemical processing, polymer manufacturing, and pharmaceutical formulations.[1][2][3][4]

With its 5-membered lactam structure, NMP is a colorless liquid, though it may appear yellow when impure.[1] It is recognized for its high boiling point, low freezing point, and chemical and thermal stability.[3][4] A key attribute of NMP is its broad miscibility with a wide array of organic and inorganic compounds.[3]

Solubility Profile of 1-Methyl-1H-pyrrol-2(5H)-one (NMP)

Extensive literature review indicates that 1-Methyl-1H-pyrrol-2(5H)-one exhibits high solubility and is often described as being completely miscible with a wide range of common organic solvents. Miscibility implies that the solute and solvent can be mixed in all proportions without phase separation. This property is a cornerstone of NMP's utility as a versatile solvent.[1][3][4]

The following table summarizes the qualitative solubility of NMP in various classes of organic solvents. While precise quantitative data (g/100mL or mol/L) is not extensively reported due to its high miscibility, the information provided is crucial for practical applications.

| Solvent Class | Representative Solvents | Solubility/Miscibility |

| Alcohols | Ethanol, Methanol | Miscible |

| Ketones | Acetone | Miscible |

| Ethers | Diethyl ether | Soluble[1] |

| Esters | Ethyl acetate | Soluble[1] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble[1] |

| Chlorinated Hydrocarbons | Chloroform | Soluble[1] |

| Glycol Ethers | Miscible | |

| Water | Miscible (>=10 g/100 mL at 20 °C)[2] |

Experimental Protocol for Determining Solubility

For novel solvent systems or to quantitatively assess solubility where miscibility is not assumed, a standardized experimental protocol is essential. The following methodology provides a robust framework for determining the solubility of a compound like 1-Methyl-1H-pyrrol-2(5H)-one.

Objective: To determine the solubility of 1-Methyl-1H-pyrrol-2(5H)-one in a given organic solvent at a specified temperature.

Materials:

-

1-Methyl-1H-pyrrol-2(5H)-one (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Methyl-1H-pyrrol-2(5H)-one to a known volume of the organic solvent in a sealed container. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the solvent and solute. Preliminary studies are recommended to determine the time to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature for a period to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the withdrawn sample using a syringe filter compatible with the solvent to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of 1-Methyl-1H-pyrrol-2(5H)-one.

-

Perform multiple measurements to ensure accuracy and precision.

-

-

Calculation of Solubility:

-

Calculate the concentration of 1-Methyl-1H-pyrrol-2(5H)-one in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent (g/100mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

This guide provides foundational knowledge on the solubility of 1-Methyl-1H-pyrrol-2(5H)-one in common organic solvents, highlighting its broad miscibility. The provided experimental protocol offers a standardized approach for researchers requiring precise solubility data in their specific applications.

References

Application Note and Experimental Protocol: Synthesis of 1-Methyl-1H-pyrrol-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-Methyl-1H-pyrrol-2(5H)-one, a valuable solvent and intermediate in organic synthesis. The presented method is a one-pot procedure involving the cyclization of γ-aminobutyric acid (GABA) and subsequent N-methylation using methanol. This approach, adapted from a sustainable chemistry protocol, offers high conversion and selectivity.[1][2][3]

Experimental Workflow

The synthesis of 1-Methyl-1H-pyrrol-2(5H)-one from γ-aminobutyric acid is achieved through a one-pot reaction. The process involves the initial cyclization of GABA to 2-pyrrolidinone, which is then methylated in situ using methanol as the methylating agent. A halogen salt, such as ammonium bromide, is an effective catalyst for this transformation.[1][2][3][4]

Caption: One-pot synthesis of 1-Methyl-1H-pyrrol-2(5H)-one from GABA.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the one-pot synthesis of 1-Methyl-1H-pyrrol-2(5H)-one. The data is based on the catalytic methylation of the intermediate 2-pyrrolidinone with methanol.[2][5]

| Parameter | Value | Reference(s) |

| Reactants | ||

| 2-Pyrrolidinone | 1.0 g (12 mmol) | [2][5] |

| Methanol | 3.0 mL (74 mmol) | [2][5] |

| Catalyst | ||

| Ammonium Bromide (NH₄Br) | 0.6 mmol | [2][5] |

| Reaction Conditions | ||

| Temperature | 250 °C | [2][5] |

| Time | 5 hours | [2][5] |

| Pressure | 5 bar (initial atmospheric pressure in a closed autoclave) | [4] |

| Results | ||

| Conversion | High | [1][2] |

| Selectivity for NMP | > 90% | [1][3] |

Note: The synthesis can also be performed directly from GABA in a one-pot procedure under similar conditions.[4]

Detailed Experimental Protocol

This protocol details the one-pot synthesis of 1-Methyl-1H-pyrrol-2(5H)-one from γ-aminobutyric acid (GABA).

Materials and Equipment:

-

γ-Aminobutyric acid (GABA)

-

Methanol (reagent grade)

-

Ammonium bromide (NH₄Br)

-

Autoclave reactor with magnetic stirring and temperature control

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a suitable autoclave reactor, place γ-aminobutyric acid (GABA), methanol, and a catalytic amount of ammonium bromide (approximately 5 mol% relative to GABA).

-

The typical reactant molar ratio would be a significant excess of methanol to act as both a reagent and a solvent.

-

-

Reaction Execution:

-

Work-up and Purification:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

-

Open the reactor and transfer the crude reaction mixture to a distillation apparatus.

-

The excess methanol can be removed by distillation.

-

The final product, 1-Methyl-1H-pyrrol-2(5H)-one (N-methylpyrrolidone), can be purified by fractional distillation.

-

Characterization:

The identity and purity of the synthesized 1-Methyl-1H-pyrrol-2(5H)-one can be confirmed by standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

Safety Precautions:

-

This reaction should be carried out in a well-ventilated fume hood.

-

The use of a high-pressure autoclave requires appropriate training and safety measures.

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.

-

Methanol is flammable and toxic; handle with care.

References

- 1. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes: 1-Methyl-1H-pyrrol-2(5H)-one as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrrol-2(5H)-one, a γ-lactam, is a valuable and versatile building block in organic synthesis. Its structure, featuring a reactive cyclic amide and an activated α-carbon, allows for a variety of chemical transformations. This makes it a key starting material for the synthesis of a diverse range of heterocyclic compounds, including those with significant biological activity. This document provides detailed application notes and experimental protocols for key reactions utilizing 1-Methyl-1H-pyrrol-2(5H)-one, with a focus on its application in the synthesis of medicinally relevant scaffolds.

Key Synthetic Applications

1-Methyl-1H-pyrrol-2(5H)-one can be employed in several fundamental synthetic transformations, including:

-

Aldol Condensation: The α-methylene group can be deprotonated to form an enolate, which can then react with aldehydes and ketones to form α,β-unsaturated products.

-

Michael Addition: The enolate of 1-Methyl-1H-pyrrol-2(5H)-one can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition fashion.

-

[3+2] Cycloaddition: Derivatives of 1-Methyl-1H-pyrrol-2(5H)-one are excellent dipolarophiles in 1,3-dipolar cycloaddition reactions, leading to the formation of complex spirocyclic systems.

These reactions open avenues to a wide array of complex molecules, most notably spiropyrrolidine-oxindoles, which have shown promising anticancer and antidiabetic properties.

Data Presentation: Synthesis of Spiropyrrolidine-Oxindoles

The [3+2] cycloaddition reaction of azomethine ylides with derivatives of 1-Methyl-1H-pyrrol-2(5H)-one is a powerful method for the stereoselective synthesis of spiropyrrolidine-oxindoles. The following table summarizes representative examples of such reactions, highlighting the yields and biological activities of the products.

| Entry | Dipolarophile | Azomethine Ylide Precursors | Product | Yield (%) | Biological Activity (IC₅₀) | Reference |

| 1 | (E)-3-(4-chlorobenzylidene)-1-methylpyrrolidine-2,5-dione | Isatin, Sarcosine | Spiro[pyrrolidine-3,3'-oxindole] derivative | 85 | MCF-7: 5.89 µM | [1] |

| 2 | (E)-3-(4-methoxybenzylidene)-1-methylpyrrolidine-2,5-dione | 5-Bromoisatin, Sarcosine | Bromo-substituted Spiro[pyrrolidine-3,3'-oxindole] | 92 | HCT-116: < 3.00 µM | [1] |

| 3 | (E)-3-benzylidene-1-methylpyrrolidine-2,5-dione | Isatin, L-proline | Spiro[pyrrolizidine-3,3'-oxindole] derivative | 88 | HepG2: 7.0 ± 0.27 µM | [2] |

| 4 | (E)-3-(4-fluorobenzylidene)-1-methylpyrrolidine-2,5-dione | 5-Fluoroisatin, Sarcosine | Fluoro-substituted Spiro[pyrrolidine-3,3'-oxindole] | 90 | MDA-MB-231: 0.0018 ± 0.0004 µM | [3] |

Experimental Protocols

Protocol 1: Aldol Condensation of 1-Methyl-1H-pyrrol-2(5H)-one with an Aromatic Aldehyde

This protocol describes a general procedure for the Claisen-Schmidt condensation to form a 3-ylidene-1-methyl-1H-pyrrol-2(5H)-one, a key intermediate for subsequent reactions.

Materials:

-

1-Methyl-1H-pyrrol-2(5H)-one (1.0 equiv)

-

Aromatic aldehyde (e.g., benzaldehyde) (1.1 equiv)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (catalytic amount)

-

Ethanol (solvent)

Procedure:

-

Dissolve 1-Methyl-1H-pyrrol-2(5H)-one and the aromatic aldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of NaOH or KOH to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

-

If the product does not precipitate, remove the ethanol under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: [3+2] Cycloaddition for the Synthesis of a Spiropyrrolidine-Oxindole Derivative

This protocol details the one-pot, three-component reaction for the synthesis of a spiropyrrolidine-oxindole, a class of compounds with significant anticancer activity.

Materials:

-

Isatin (or a substituted derivative) (1.0 equiv)

-

Sarcosine (N-methylglycine) (1.2 equiv)

-

(E)-3-benzylidene-1-methylpyrrolidine-2,5-dione (dipolarophile) (1.0 equiv)

-

Methanol (solvent)

Procedure:

-

To a solution of the isatin derivative and sarcosine in methanol, add the (E)-3-benzylidene-1-methylpyrrolidine-2,5-dione.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The spiro-product often precipitates from the solution. Collect the solid by filtration.

-

Wash the collected solid with cold methanol and dry under vacuum to obtain the pure spiropyrrolidine-oxindole derivative.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Visualizations

Experimental Workflow for Spiropyrrolidine-Oxindole Synthesis

Caption: Workflow for the synthesis of spiropyrrolidine-oxindoles.

Signaling Pathway: Inhibition of p53-MDM2 Interaction by Spiropyrrolidine-Oxindoles

Spirooxindole derivatives have been identified as potent inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy. By disrupting this interaction, these compounds can reactivate the tumor suppressor functions of p53.[3]

Caption: Mechanism of p53 reactivation by spirooxindole inhibitors.

Logical Relationship: Structure-Activity Relationship (SAR) Insights

The biological activity of spiropyrrolidine-oxindoles is highly dependent on the substituents on both the oxindole and the pyrrolidine rings.

Caption: Key structural features influencing biological activity.

References

- 1. mdpi.com [mdpi.com]

- 2. Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of 1-Methyl-1H-pyrrol-2(5H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methyl-1H-pyrrol-2(5H)-one (CAS: 13950-21-5) is a heterocyclic organic compound belonging to the lactam family. Its characterization is crucial for ensuring identity, purity, and stability in research and development settings. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the structural elucidation and purity assessment of this compound. While publicly available experimental spectra are limited, this guide provides predicted data based on the compound's structure, alongside robust, adaptable protocols.

Physicochemical Properties

A summary of the key physicochemical properties for 1-Methyl-1H-pyrrol-2(5H)-one is presented below.

| Property | Value | Reference |

| CAS Number | 13950-21-5 | [1][2][3] |

| Molecular Formula | C₅H₇NO | [1][3] |

| Molecular Weight | 97.12 g/mol | [3][4][5] |

| IUPAC Name | 1-methyl-1,5-dihydro-2H-pyrrol-2-one | |

| InChI Key | VHGGRTWHRJRQKU-UHFFFAOYSA-N | [1] |

| Physical Form | Liquid or semi-solid | [1][2] |

| Purity (Typical) | >95% | [1] |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the molecular structure of 1-Methyl-1H-pyrrol-2(5H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the different types of carbon atoms in the molecule. For 1-Methyl-1H-pyrrol-2(5H)-one, four distinct signals are expected in the ¹H NMR spectrum and four in the ¹³C NMR spectrum, corresponding to its asymmetric structure.

Predicted Quantitative Data:

Table 2.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 6.8 - 7.0 | Doublet of Triplets | 1H | H-3 (Vinyl) |

| ~ 6.0 - 6.2 | Doublet of Triplets | 1H | H-4 (Vinyl) |

| ~ 3.4 - 3.6 | Triplet | 2H | H-5 (Methylene) |

| ~ 2.9 - 3.1 | Singlet | 3H | N-CH₃ (Methyl) |

Table 2.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 175 | C=O (Lactam Carbonyl) |

| ~ 145 | C-3 (Vinyl) |

| ~ 125 | C-4 (Vinyl) |

| ~ 45 | C-5 (Methylene) |

| ~ 25 | N-CH₃ (Methyl) |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Methyl-1H-pyrrol-2(5H)-one and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical Parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (TMS at 0 ppm). Calibrate the ¹³C spectrum similarly (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign the peaks to the molecular structure.

-

Mass Spectrometry (MS)

Application Note: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum offers additional structural information. For 1-Methyl-1H-pyrrol-2(5H)-one, the molecular ion peak should be readily observable.

Predicted Quantitative Data:

Table 2.3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Notes |

|---|---|---|

| 97.0528 | [M]⁺ | Molecular Ion (Calculated for C₅H₇NO) |

| 69 | [M - CO]⁺ | Loss of carbon monoxide |

| 82 | [M - CH₃]⁺ | Loss of the N-methyl group |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Instrument: Standard GC-MS system.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[6]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[6]

-

Injection: Inject 1 µL of the sample in splitless mode.

-

Temperature Program: Initial oven temperature at 50°C, hold for 1-2 minutes. Ramp the temperature at 10-15°C/min to 250°C and hold for 5 minutes.[6][7]

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: Scan from m/z 35 to 300.

-

Source Temperature: 230°C.[6]

-

-

Data Analysis:

-

Identify the peak corresponding to 1-Methyl-1H-pyrrol-2(5H)-one in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

-

Compare the observed mass spectrum with a library database (e.g., NIST) if available.

-

Infrared (IR) Spectroscopy

Application Note: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For 1-Methyl-1H-pyrrol-2(5H)-one, key characteristic peaks include a strong absorption for the lactam carbonyl (C=O) group and absorptions for the vinyl (C=C-H) and aliphatic (C-H) bonds.

Predicted Quantitative Data:

Table 2.4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| ~ 3100-3000 | C-H stretch (vinyl) | Medium |

| ~ 2950-2850 | C-H stretch (aliphatic) | Medium |

| ~ 1700-1680 | C=O stretch (lactam) | Strong |

| ~ 1650-1630 | C=C stretch | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

-

Sample Preparation: As the compound is a liquid or semi-solid, no special preparation is needed for ATR-FTIR.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal.

-

Sample Scan: Place a small drop of the 1-Methyl-1H-pyrrol-2(5H)-one sample directly onto the ATR crystal, ensuring complete coverage.

-

Acquisition:

-

Acquire the sample spectrum.

-

Typical Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the functional groups in the molecule using correlation tables.

-

Chromatographic Techniques for Purity Analysis

Chromatographic methods are used to separate the main compound from impurities, allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reversed-phase HPLC (RP-HPLC) is a versatile technique for assessing the purity of small organic molecules. The compound is separated based on its polarity. For 1-Methyl-1H-pyrrol-2(5H)-one, a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol) is a suitable starting point. A UV detector is appropriate as the conjugated system in the molecule should absorb UV light.

Experimental Protocol: RP-HPLC with UV Detection

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile and water. An acidic modifier like 0.1% formic acid can be added to improve peak shape.[8][9]

-

Elution Mode: Start with an isocratic elution (e.g., 30:70 Acetonitrile:Water) or a shallow gradient (e.g., 10% to 90% Acetonitrile over 20 minutes) to screen for impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 10 µL.

-

UV Detection: Monitor at an appropriate wavelength (e.g., 210 nm or 254 nm). A diode array detector (DAD) can be used to scan a range of wavelengths.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area (% Area).

-

The retention time of the main peak serves as an identifier for the compound under the specified conditions.

-

Visualizations

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the complete structural characterization of a novel or synthesized compound like 1-Methyl-1H-pyrrol-2(5H)-one.

Caption: A general workflow for compound characterization.

Integration of Analytical Data

This diagram shows the logical relationship between different analytical techniques to confirm the identity of 1-Methyl-1H-pyrrol-2(5H)-one.

Caption: Logical flow for integrating analytical data.

References

- 1. 1-Methyl-1H-pyrrol-2(5H)-one | CymitQuimica [cymitquimica.com]

- 2. CAS 13950-21-5: 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. CAS 13950-21-5 | 1-Methyl-1H-pyrrol-2(5H)-one - Synblock [synblock.com]

- 5. 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- | C5H7NO | CID 535819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tips.sums.ac.ir [tips.sums.ac.ir]

- 8. Separation of 1-Methyl-1H-pyrrole-2-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Separation of 1H-Pyrrol-1-yloxy, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Notes and Protocols for the Purification of 1-Methyl-1H-pyrrol-2(5H)-one by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-1H-pyrrol-2(5H)-one, a substituted γ-lactam, is a key structural motif in numerous biologically active compounds and serves as a versatile intermediate in organic synthesis. The purity of this compound is paramount for its effective use in research and pharmaceutical development. This document provides a detailed protocol for the purification of 1-Methyl-1H-pyrrol-2(5H)-one using column chromatography, a widely used and effective technique for the separation of organic compounds. The selection of an appropriate stationary and mobile phase is critical for achieving high purity.

Data Presentation

The successful purification of 1-Methyl-1H-pyrrol-2(5H)-one via column chromatography is dependent on the careful selection of experimental parameters. The following table summarizes typical parameters for the purification of pyrrolidone derivatives, which can be adapted and optimized for 1-Methyl-1H-pyrrol-2(5H)-one.

| Parameter | Typical Value/Range | Purpose |

| Stationary Phase | Silica Gel (70-230 mesh, 60 Å) | Adsorbent for separation based on polarity.[1] |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | To elute compounds of varying polarities.[2][3][4][5] |

| Initial Eluent Composition | 95:5 to 90:10 (Hexane:Ethyl Acetate) | To elute non-polar impurities.[5] |

| Final Eluent Composition | 50:50 to 100% Ethyl Acetate | To elute the more polar product. |

| Column Loading | 1-5% of silica gel weight | To prevent overloading and ensure good separation. |

| Fraction Size | 1/3 of column volume | To collect discrete portions of the eluate for analysis.[6] |

| Monitoring | Thin-Layer Chromatography (TLC) | To track the progress of the separation. |

| Expected Purity | >98% | The target purity for subsequent applications.[2] |

Experimental Protocols

This section outlines the detailed methodology for the purification of 1-Methyl-1H-pyrrol-2(5H)-one using flash column chromatography with silica gel.

Materials and Equipment:

-

Crude 1-Methyl-1H-pyrrol-2(5H)-one

-

Silica gel (70-230 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Separatory funnel or pump for solvent delivery

-

Collection tubes or flasks

-

Thin-Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Glass wool or fritted disk for column

Protocol 1: Column Preparation (Slurry Packing)

-

Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed. Place a small plug of glass wool or ensure a fritted disk is at the bottom of the column to support the stationary phase.

-

Slurry Preparation: In a beaker, measure the required amount of silica gel. Add the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to the silica gel to form a slurry. The consistency should be easily pourable.

-

Packing the Column: Pour the silica gel slurry into the column in a single, continuous motion to avoid air bubbles. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing of the silica gel.

-

Equilibration: Once the silica gel has settled, add more of the initial mobile phase and allow it to run through the column until the packed bed is stable and no more settling occurs. The solvent level should never be allowed to drop below the top of the silica gel bed.

Protocol 2: Sample Loading

-

Dry Loading (Recommended):

-

Dissolve the crude 1-Methyl-1H-pyrrol-2(5H)-one in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.[2]

-

Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[2]

-

Carefully add this powder to the top of the packed column, creating a thin, even layer.

-

-

Wet Loading:

-

Dissolve the crude product in a minimal amount of the initial mobile phase.

-

Using a pipette, carefully add the solution to the top of the column, minimizing disturbance of the silica gel bed.

-

Protocol 3: Elution and Fraction Collection

-

Initial Elution: Begin eluting the column with the initial low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[2]

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A stepwise gradient (e.g., 90:10, 80:20, 70:30 Hexane:Ethyl Acetate) is often effective. The specific gradient will depend on the impurities present and should be optimized using preliminary TLC analysis.

-

Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks. The size of the fractions should be consistent.

Protocol 4: Fraction Analysis and Product Isolation

-

TLC Monitoring: Spot a small amount from each collected fraction onto a TLC plate. Develop the TLC plate in a solvent system that gives good separation of the desired product from impurities (e.g., 70:30 Hexane:Ethyl Acetate).

-

Visualization: Visualize the spots on the TLC plate under a UV lamp. The desired product, 1-Methyl-1H-pyrrol-2(5H)-one, should appear as a distinct spot with a specific retention factor (Rf).

-

Pooling and Solvent Removal: Combine the fractions that contain the pure product, as determined by TLC analysis. Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 1-Methyl-1H-pyrrol-2(5H)-one.

-

Final Analysis: Confirm the purity of the final product using appropriate analytical techniques such as NMR, GC-MS, or HPLC.

Visualizations

The following diagrams illustrate the key workflows and conceptual relationships in the purification process.

References

Application Notes and Protocols: Spectroscopic Analysis of 1-Methyl-1H-pyrrol-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the spectroscopic characterization of 1-Methyl-1H-pyrrol-2(5H)-one (CAS: 13950-21-5). Due to the limited availability of published experimental spectral data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data based on its chemical structure. Furthermore, standardized protocols for obtaining experimental spectra and a general workflow for spectroscopic analysis are outlined. This information is intended to serve as a reference for researchers involved in the synthesis, identification, and quality control of 1-Methyl-1H-pyrrol-2(5H)-one and related compounds in a drug development context.

Introduction

1-Methyl-1H-pyrrol-2(5H)-one, a lactam derivative, is a heterocyclic compound of interest in synthetic and medicinal chemistry. Its structure, featuring a five-membered ring with a carbonyl group, a double bond, and an N-methyl substituent, suggests potential applications as a building block in the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This document provides an overview of the expected NMR and IR spectral features of 1-Methyl-1H-pyrrol-2(5H)-one.

Chemical Structure:

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |